molecular formula C21H20N2O3 B14940819 N-(4-acetamidophenyl)-3-(5-phenylfuran-2-yl)propanamide

N-(4-acetamidophenyl)-3-(5-phenylfuran-2-yl)propanamide

Cat. No.: B14940819
M. Wt: 348.4 g/mol
InChI Key: VWYBNSBMRHSYKM-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-3-(5-phenylfuran-2-yl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with both aromatic and amide functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-3-(5-phenylfuran-2-yl)propanamide typically involves multi-step organic reactions. One common method starts with the acylation of 4-aminophenol to form 4-acetamidophenol. This intermediate is then subjected to a Friedel-Crafts acylation reaction with 5-phenylfuran-2-carboxylic acid chloride to yield the final product. The reaction conditions often include the use of anhydrous aluminum chloride as a catalyst and dichloromethane as a solvent, with the reaction being carried out under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-3-(5-phenylfuran-2-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The amide group can be reduced to an amine using lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and furan rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(4-acetamidophenyl)-3-(5-phenylfuran-2-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-3-(5-phenylfuran-2-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. The pathways involved include the inhibition of the arachidonic acid cascade, which is crucial in the inflammatory response.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetamidophenyl)-3-(5-phenylfuran-2-yl)acetamide
  • N-(4-acetamidophenyl)-3-(5-phenylfuran-2-yl)butanamide

Uniqueness

N-(4-acetamidophenyl)-3-(5-phenylfuran-2-yl)propanamide stands out due to its specific structural features, such as the length of the carbon chain connecting the aromatic rings. This unique structure can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H20N2O3

Molecular Weight

348.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-3-(5-phenylfuran-2-yl)propanamide

InChI

InChI=1S/C21H20N2O3/c1-15(24)22-17-7-9-18(10-8-17)23-21(25)14-12-19-11-13-20(26-19)16-5-3-2-4-6-16/h2-11,13H,12,14H2,1H3,(H,22,24)(H,23,25)

InChI Key

VWYBNSBMRHSYKM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC=CC=C3

Origin of Product

United States

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